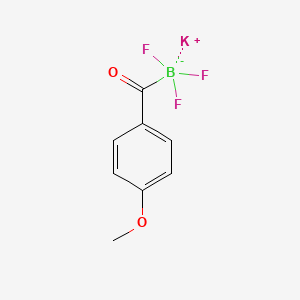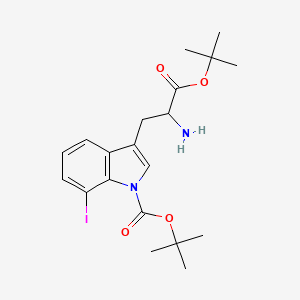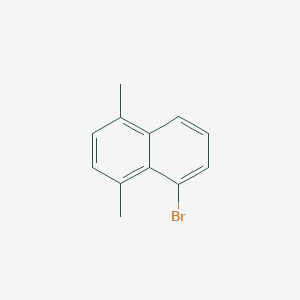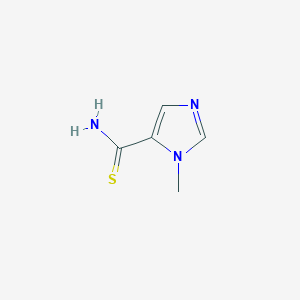
Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene is a compound that combines two distinct chemical structures: furan-3-carbothioamide and 1-iodo-2,3,4,5-tetramethylbenzene Furan-3-carbothioamide is a derivative of furan, a heterocyclic aromatic organic compound, while 1-iodo-2,3,4,5-tetramethylbenzene is a derivative of benzene with iodine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-carbothioamide typically involves the reaction of furan-3-carboxylic acid with thioamide reagents under specific conditions. For example, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding thioamide.
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is typically carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The iodine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and thioamide group can form hydrogen bonds and other interactions with biological molecules, while the iodine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the furan ring.
1-iodo-2,3,4,5-tetramethylbenzene: Similar structure but without the furan-3-carbothioamide moiety.
Uniqueness
Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene is unique due to the combination of the furan ring, thioamide group, and iodinated benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H18INOS |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C5H5NOS/c1-6-5-10(11)9(4)8(3)7(6)2;6-5(8)4-1-2-7-3-4/h5H,1-4H3;1-3H,(H2,6,8) |
InChI Key |
QZYKBFSYQZLEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=COC=C1C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


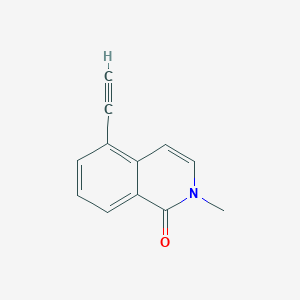
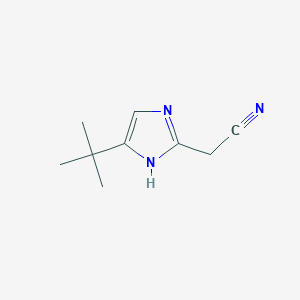
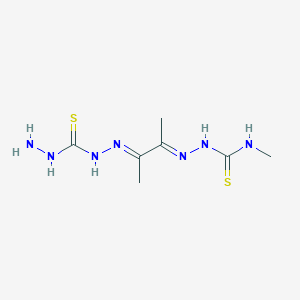
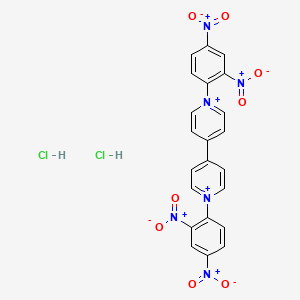
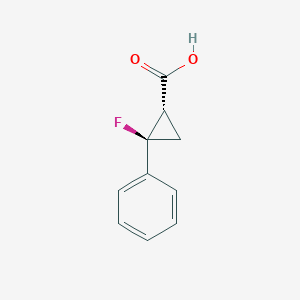
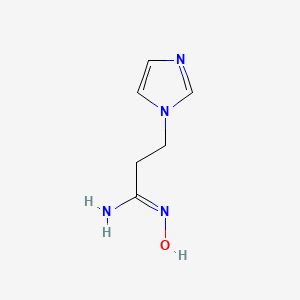
![Bis(benzo[d]thiazol-2-yl)dimethylsilane](/img/structure/B12816294.png)
